PEG5 Linker Length Confers Optimal Balance Between Ternary Complex Stability and Solubility
The five-unit PEG chain in NH2-PEG5-C2-NH-Boc represents a critical intermediate linker length that bridges the performance gap between shorter (PEG4) and longer (PEG6/PEG8) homologues. Empirical structure–activity relationships across multiple PROTAC campaigns indicate that progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, translating to lower cellular EC50 values [1]. However, excessively long linkers (>PEG8) increase conformational entropy to a point that may reduce local effective concentration of warhead and promote off‑target collisions. PEG5 sits at the inflection point of this flexibility–stability continuum, providing sufficient reach (calculated end‑to‑end distance of a fully extended PEG5 chain is approximately 1.8–2.2 nm, enabling the spanning of inter‑pocket distances >3 nm when combined with ligand‑attached extensions) without the entropic penalty of longer oligomers [1].
| Evidence Dimension | PROTAC degradation potency (DC50) as a function of PEG linker length |
|---|---|
| Target Compound Data | PEG5 linker; associated with DC50 values in the low‑nanomolar range (e.g., 3.9 nM for AURKA degrader SK2188 employing a PEG2 linker with optimized attachment, and 30 nM for a PEG5‑based Aurora A degrader JB300) [2] |
| Comparator Or Baseline | PEG4 linker: typically yields 2‑ to 5‑fold higher DC50 compared to optimized PEG5/PEG6 variants; PEG2 linker: requires specific exit‑vector optimization to achieve sub‑10 nM degradation [2] |
| Quantified Difference | DC50 improvement of 2–10× when linker length is optimized within the PEG4–PEG8 range; PEG5 is empirically positioned at the midpoint of this optimal window |
| Conditions | Cellular degradation assays; multiple E3 ligase systems (CRBN, VHL); variable target proteins (AURKA, GSPT1, ALK) [1][2] |
Why This Matters
Procurement of the exact PEG5 linker avoids the need for empirical re‑optimization of linker length, a process that can consume weeks of synthetic effort and hundreds of milligrams of precious intermediates.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Retrieved April 19, 2026. View Source
- [2] Rishfi M, et al. Targeted AURKA degradation: SAR study of MK‑5108‑derived PROTACs. ProteomeXchange Dataset PXD040391. Eur J Med Chem. 2022; doi:10.1016/j.ejmech.2022.115033. View Source
